3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spiro compound characterized by a unique triazaspirodecene structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,4,8-triazaspiro[45]dec-3-ene-2-thione typically involves a multistep processThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazaspirodecene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
- 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Uniqueness
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific triazaspirodecene structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-10-2-4-11(5-3-10)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUOGBZWMPFHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCNCC3)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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